3-Chloro-2-butanol

Epoxide ring-opening Stereoselective synthesis Chlorohydrin preparation

3-Chloro-2-butanol (CAS 563-84-8), also known as 3-chlorobutan-2-ol or β-butylene chlorohydrin, is a C4 chlorinated secondary alcohol with the molecular formula C4H9ClO and a molecular weight of 108.57 g/mol. As a member of the 1,2-chlorohydrin class, this compound possesses two chiral centers at C2 and C3, giving rise to four distinct stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S).

Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
CAS No. 563-84-8
Cat. No. B1620176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-butanol
CAS563-84-8
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESCC(C(C)Cl)O
InChIInChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3
InChIKeyXKEHIUIIEXXHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.61 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-butanol (CAS 563-84-8) Procurement Guide: Key Specifications and Scientific Background


3-Chloro-2-butanol (CAS 563-84-8), also known as 3-chlorobutan-2-ol or β-butylene chlorohydrin, is a C4 chlorinated secondary alcohol with the molecular formula C4H9ClO and a molecular weight of 108.57 g/mol [1]. As a member of the 1,2-chlorohydrin class, this compound possesses two chiral centers at C2 and C3, giving rise to four distinct stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) [2]. The compound is structurally distinguished by the adjacent positioning of chlorine and hydroxyl functional groups, which confers specific reactivity profiles in nucleophilic substitution, elimination, and ring-closure reactions [3]. The National Cancer Institute (NCI) has assigned this compound NSC number 239709 for chemotherapeutic screening evaluation .

Why Generic 3-Chloro-2-butanol Substitution Fails: Critical Stereochemical and Regiochemical Differentiation


Generic substitution among C4 chlorohydrins or positional isomers is scientifically unsound due to three fundamental factors. First, stereochemical complexity: 3-chloro-2-butanol exists as four stereoisomers, whereas alternative positional isomers such as 1-chloro-2-butanol (CAS 1873-25-2) and 4-chloro-2-butanol (CAS 2203-34-1) exhibit different stereochemical profiles and chiral center distributions [1][2]. Second, regiochemical divergence: the chlorine position at C3 versus C1 or C4 fundamentally alters both physicochemical properties and reaction outcomes—4-chloro-2-butanol differs in chlorine placement, leading to distinct boiling points, solubility parameters, and nucleophilic substitution kinetics . Third, the stereochemical outcome of reactions employing 3-chloro-2-butanol as a chiral building block depends critically on whether the erythro (R*,S*) or threo (R*,R*) diastereomer is employed, with each configuration yielding different products in asymmetric synthesis pathways [3]. These differences render the compound non-interchangeable with structurally similar analogs.

Quantitative Differentiation Evidence: 3-Chloro-2-butanol (CAS 563-84-8) Stereochemical Control Data


Stereochemical Retention: Nitromethane vs. Alternative Solvents in Epoxide Ring-Opening

In the ring-opening reaction of 2,3-epoxybutane with aluminum chloride to produce 3-chloro-2-butanol, the stereochemical outcome exhibits dramatic solvent dependence. When conducted in nitromethane solvent, the reaction proceeds with 94% retention of configuration [1]. In contrast, complete stereochemical inversion occurs when alternative solvent systems are employed, while nitro compounds, ethers, and aromatic solvents yield variable intermediate retention extents [1]. This solvent-controlled stereochemical bifurcation is unique to the 3-chloro-2-butanol system and provides a tunable synthetic handle not available with other chlorohydrins.

Epoxide ring-opening Stereoselective synthesis Chlorohydrin preparation

Enzymatic Kinetic Resolution: Access to Enantiopure 3-Chloro-2-butanol

Enzymatic kinetic resolution using hydrolases provides a validated route to enantiopure 3-chloro-2-butanol from racemic mixtures [1]. This biocatalytic approach exploits the differential hydrolysis rates of enantiomeric esters by enzymes such as CALB (Candida antarctica lipase B), where enantioselectivity changes systematically with substrate conversion [2]. The X-ray crystal structure determination of enantiopure chloroalcohols obtained via this method confirms absolute stereochemical assignment [1]. In contrast, classical chemical resolution methods for chlorohydrins typically yield lower enantiomeric excess values and require stoichiometric chiral auxiliaries .

Biocatalysis Chiral resolution Enantiopure synthesis

Four Stereoisomer Structural Complexity: Differentiation from Monochiral Chlorohydrins

3-Chloro-2-butanol possesses two chiral centers at C2 (bearing OH) and C3 (bearing Cl), generating four distinct stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) [1]. Among these, the (2R,3S) and (2S,3R) configurations constitute the erythro diastereomer pair, while (2R,3R) and (2S,3S) represent the threo pair [2]. This stereochemical complexity stands in stark contrast to positional isomers like 1-chloro-2-butanol, which possess only one chiral center at C2 and therefore yield only two stereoisomers [3]. The presence of two adjacent stereocenters makes 3-chloro-2-butanol a more versatile yet demanding chiral synthon, offering four distinct spatial arrangements for asymmetric induction in downstream transformations.

Stereochemistry Diastereomer differentiation Chiral building blocks

Cyclic Chloronium Intermediate Reactivity: Unique Mechanistic Pathway Evidence

The conversion of 3-chloro-2-butanols to 2,3-dichlorobutanes proceeds via a cyclic chloronium ion intermediate, providing direct mechanistic evidence for neighboring group participation unique to the 1,2-chlorohydrin structural motif [1]. This anchimeric assistance accelerates nucleophilic displacement reactions relative to non-adjacent chlorohydrins or isolated alkyl chlorides. The formation of the three-membered chloronium ring is stereospecific, with the stereochemistry of the starting 3-chloro-2-butanol dictating the configuration of the resulting dichlorobutane product [1]. Such anchimeric acceleration is not observed in positional isomers like 4-chloro-2-butanol, where the greater spatial separation between chlorine and hydroxyl groups precludes cyclic intermediate formation .

Reaction mechanism Neighboring group participation Synthetic utility

Validated Application Scenarios for 3-Chloro-2-butanol (CAS 563-84-8) Based on Quantitative Evidence


Stereocontrolled Synthesis of Chiral Epoxides and 1,2-Diols

The demonstrated 94% stereochemical retention achievable in nitromethane solvent [1] makes 3-chloro-2-butanol an ideal precursor for stereodefined 2,3-epoxybutane and subsequent chiral 2,3-butanediol derivatives. Researchers requiring predictable stereochemical outcomes in epoxide synthesis should prioritize 3-chloro-2-butanol over alternative chlorohydrins lacking this solvent-tunable stereocontrol. The ability to select between retention and inversion pathways by solvent choice provides a synthetic advantage not available with 1-chloro-2-butanol or 4-chloro-2-butanol [1].

Enzymatic Resolution for Enantiopure Chloroalcohol Building Blocks

The validated enzymatic kinetic resolution protocol using hydrolases [2] positions 3-chloro-2-butanol as a practical substrate for generating enantiopure chloroalcohols. Laboratories engaged in asymmetric synthesis of pharmaceuticals or agrochemicals can leverage this biocatalytic route to obtain single-enantiomer 3-chloro-2-butanol without stoichiometric chiral auxiliaries. The availability of X-ray crystallographic confirmation of absolute configuration [2] provides additional quality assurance for stereochemical assignment.

Mechanistic Studies of Neighboring Group Participation in Nucleophilic Substitution

The confirmed formation of a cyclic chloronium intermediate during conversion to 2,3-dichlorobutanes [3] makes 3-chloro-2-butanol a model substrate for investigating anchimeric assistance in nucleophilic substitution reactions. Physical organic chemistry research programs studying stereoelectronic effects and reaction mechanisms should select 3-chloro-2-butanol over positional isomers that cannot form analogous cyclic intermediates, as the 1,2-relationship between chlorine and hydroxyl groups is prerequisite for chloronium ion formation [3].

Stereochemical Education and Chiral Chromatography Method Development

With four stereoisomers comprising two diastereomeric pairs [4], 3-chloro-2-butanol serves as an instructive model compound for chiral chromatography method development and stereochemistry pedagogy. The compound's moderate complexity—more stereochemically rich than monochiral chlorohydrins yet not prohibitively complex—makes it suitable for validating chiral stationary phase separations and training analytical chemists in stereoisomer differentiation [4].

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